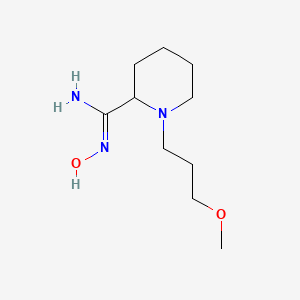![molecular formula C12H15NO7S B7578984 2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)
2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid, commonly known as MMS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MMS is a sulfonamide-based compound that has been shown to exhibit potent inhibitory effects on a variety of enzymes, making it a valuable tool for studying various biochemical and physiological processes.
作用机制
MMS exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing substrate binding. In the case of HDACs, MMS binds to the zinc ion in the active site of the enzyme, thereby preventing the deacetylation of histone proteins and altering gene expression.
Biochemical and Physiological Effects:
MMS has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of HDACs, the induction of apoptosis in cancer cells, and the modulation of immune responses. Additionally, MMS has been shown to exhibit anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using MMS in scientific research is its potent inhibitory effects on enzymes, which allows for the study of various biochemical and physiological processes. Additionally, MMS is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using MMS is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the use of MMS in scientific research. One area of interest is the development of MMS-based therapeutics for various diseases, such as cancer and inflammatory disorders. Additionally, MMS could be used in the development of new enzyme inhibitors and as a tool for studying various biochemical pathways. Finally, further research is needed to fully understand the potential toxicity of MMS and its effects on various biological systems.
合成方法
MMS can be synthesized using a variety of methods, with the most common approach involving the reaction of 4-methoxycarbonylbenzenesulfonyl chloride with 2-hydroxy-2-methylpropanoic acid in the presence of a base catalyst. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学研究应用
MMS has been used extensively in scientific research as a tool for studying various enzymes and biochemical pathways. One of the most notable applications of MMS is in the study of histone deacetylases (HDACs), a family of enzymes that play a crucial role in regulating gene expression. MMS has been shown to exhibit potent inhibitory effects on HDACs, making it a valuable tool for studying the role of these enzymes in various biological processes.
属性
IUPAC Name |
2-hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7S/c1-12(17,11(15)16)7-13-21(18,19)9-5-3-8(4-6-9)10(14)20-2/h3-6,13,17H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFBWKUGMLKEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)

![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)

![2-Hydroxy-3-[(2-hydroxy-4-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7578942.png)

![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)
![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)
![3-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578985.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)